6-Methylbiphenyl-3-carboxylic acid methyl ester
Overview
Description
6-Methylbiphenyl-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient and Selective Coupling Agents : (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters, related to the chemical family of 6-Methylbiphenyl-3-carboxylic acid methyl ester, have been identified as efficient and selective coupling agents for equimolar esterification of carboxylic acids and alcohols. These agents yield chemoselectively in good to excellent yield, which is valuable in synthetic organic chemistry (Won et al., 2007).
Synthesis of Antitumor Antibiotic Intermediates : The compound has been used in the synthesis of key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which is crucial in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Development of Novel Therapeutic Agents : Various esters of this compound have been synthesized for potential use in therapeutic applications. For instance, certain esters have shown promising antibacterial activity against S. paratyphi-B, which is significant in the development of new antibiotics (Narsimha et al., 2014).
Electrolyte Solvent Applications : In the field of energy storage, fluorinated ester electrolytes, which are related to this chemical class, have shown significant thermal stability and promising cycling efficiency for lithium metal anode secondary cells. This application is crucial in advancing battery technology (Yamaki et al., 2001).
Polymer Science and Organic Electronics : In polymer science, this compound has applications in the synthesis of functionalized polystyrenes and in the performance optimization of organic solar cells. The crystallinity of polymers like P3HT, which contain similar ester groups, significantly influences the efficiency of solar cells (Erb et al., 2005).
properties
IUPAC Name |
methyl 4-methyl-3-phenylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-13(15(16)17-2)10-14(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYCVWZLHWSHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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